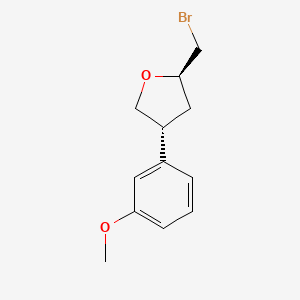

(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane

CAS No.:

Cat. No.: VC17691584

Molecular Formula: C12H15BrO2

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrO2 |

|---|---|

| Molecular Weight | 271.15 g/mol |

| IUPAC Name | (2R,4R)-2-(bromomethyl)-4-(3-methoxyphenyl)oxolane |

| Standard InChI | InChI=1S/C12H15BrO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12+/m0/s1 |

| Standard InChI Key | VTXPEEMHETYTII-CMPLNLGQSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)[C@H]2C[C@@H](OC2)CBr |

| Canonical SMILES | COC1=CC=CC(=C1)C2CC(OC2)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a tetrahydrofuran (oxolane) ring substituted at the 2- and 4-positions. The 2-position contains a bromomethyl group (-CH₂Br), while the 4-position is occupied by a 3-methoxyphenyl moiety. The (2R,4R) stereochemistry ensures chirality, which is critical for its interactions in biological systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (2R,4R)-2-(bromomethyl)-4-(3-methoxyphenyl)oxolane |

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 g/mol |

| CAS Number | Not explicitly listed |

| SMILES (Isomeric) | COC1=CC=CC(=C1)[C@H]2CC@@HCBr |

| InChI Key | VTXPEEMHETYTII-CMPLNLGQSA-N |

The isomeric SMILES notation confirms the (R,R) configuration, with the bromomethyl and 3-methoxyphenyl groups in trans positions relative to the oxolane ring.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for verifying its structure. The bromine atom (⁷⁹Br/⁸¹Br isotopes) contributes to a distinct isotopic pattern in MS, while ¹H NMR would reveal splitting patterns indicative of diastereotopic protons near the chiral centers.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis begins with chiral precursors, often derived from tartaric acid or other enantiomerically pure starting materials. Key steps include:

-

Ring Formation: Cyclization of a diol precursor to form the oxolane backbone.

-

Bromination: Introduction of the bromomethyl group via radical bromination or nucleophilic substitution.

-

Aromatic Substitution: Coupling the 3-methoxyphenyl group through Suzuki-Miyaura or Ullmann reactions.

Optimal conditions involve polar aprotic solvents (e.g., dimethylformamide) and temperatures between 60–80°C to balance reaction rate and byproduct formation.

Yield Optimization

Yields depend on steric and electronic factors. The bulky 3-methoxyphenyl group can hinder bromination, necessitating excess N-bromosuccinimide (NBS) or catalytic Lewis acids like FeBr₃. Typical yields range from 45–65% after chromatographic purification.

Applications in Medicinal Chemistry

Role as a Chiral Intermediate

The compound’s bromomethyl group serves as a reactive handle for further functionalization. For example:

-

Alkylation: Reaction with amines to form quaternary ammonium salts.

-

Cross-Coupling: Participation in Buchwald-Hartwig aminations to install aryl groups.

These reactions enable the synthesis of β-blockers, antiviral agents, and kinase inhibitors.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

The 3-methoxyphenyl variant distinguishes itself through enhanced solubility and metabolic stability compared to chlorinated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume